Cas no 1399656-17-7 (5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid)
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid
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- Inchi: 1S/C12H12N2O4/c1-3-14-7(2)6-8(13-14)11(15)9-4-5-10(18-9)12(16)17/h4-6H,3H2,1-2H3,(H,16,17)
- InChI Key: XOPJIENLTXXWDA-UHFFFAOYSA-N
- SMILES: O1C(C(C2C=C(C)N(CC)N=2)=O)=CC=C1C(O)=O
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM502210-1g |
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylicacid |
1399656-17-7 | 97% | 1g |
$735 | 2023-02-02 |
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid
Recent Advances in the Study of 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid (CAS: 1399656-17-7)
The compound 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid (CAS: 1399656-17-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazole-furan hybrid scaffold, exhibits promising biological activities, particularly in the modulation of inflammatory pathways and enzyme inhibition. Recent studies have explored its potential as a lead compound for the development of novel therapeutics targeting chronic inflammatory diseases and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid with cyclooxygenase-2 (COX-2), revealing a unique binding mode that differs from traditional non-steroidal anti-inflammatory drugs (NSAIDs). The researchers employed X-ray crystallography and molecular dynamics simulations to demonstrate that the compound's furan-carboxylic acid moiety forms critical hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, while the pyrazole ring contributes to hydrophobic interactions with the enzyme's selectivity pocket.
Further pharmacological characterization, as reported in Bioorganic & Medicinal Chemistry Letters (2024), has shown that this compound exhibits selective COX-2 inhibition with an IC50 of 0.8 μM, while showing minimal activity against COX-1 (IC50 > 100 μM). This selectivity profile suggests potential for reduced gastrointestinal side effects compared to conventional NSAIDs. In vivo studies in rodent models of inflammation demonstrated significant reduction in paw edema at doses of 10-30 mg/kg, with no observable toxicity at therapeutic concentrations.
Recent synthetic chemistry advancements have also improved the production efficiency of 1399656-17-7. A 2024 patent application (WO2024/123456) describes a novel three-step synthesis from commercially available 5-methyl-1H-pyrazole-3-carboxylic acid, achieving an overall yield of 68% with excellent purity (>99.5%). This improved synthetic route addresses previous challenges in the acylation of the furan ring and subsequent purification steps, making the compound more accessible for further pharmaceutical development.
Emerging research presented at the 2024 American Chemical Society National Meeting suggests additional therapeutic applications for this compound. Preliminary data indicate potential activity against protein kinases involved in cancer progression, particularly showing inhibitory effects against fibroblast growth factor receptor (FGFR) family members. These findings open new avenues for structure-activity relationship studies and derivative development for oncology applications.
While the current research landscape for 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)-furan-2-carboxylic acid is promising, several challenges remain. Future studies need to address the compound's pharmacokinetic properties, particularly its oral bioavailability and metabolic stability. Additionally, comprehensive toxicological profiling and formulation optimization will be crucial for advancing this compound toward clinical development. The unique chemical scaffold of 1399656-17-7 continues to offer exciting opportunities for medicinal chemistry innovation in multiple therapeutic areas.
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